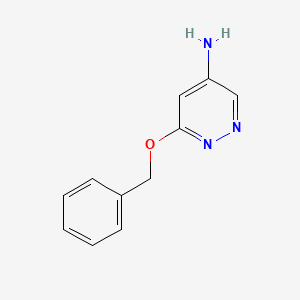

6-(Benzyloxy)pyridazin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6-phenylmethoxypyridazin-4-amine |

InChI |

InChI=1S/C11H11N3O/c12-10-6-11(14-13-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) |

InChI Key |

XYWZPRBNZKCBRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NN=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Benzyloxy Pyridazin 4 Amine and Its Analogues

Established Synthetic Routes to 6-(Benzyloxy)pyridazin-4-amine

The construction of this compound is typically achieved through well-planned, multi-step sequences. These routes are designed for efficiency and control over the placement of substituents on the pyridazine (B1198779) ring.

Multistep synthesis is the cornerstone for accessing specifically substituted pyridazines like this compound. A common and logical approach begins with a readily available, symmetrically substituted precursor such as 3,6-dichloropyridazine (B152260). The differential reactivity of the chlorine atoms, or the strategic use of reaction conditions, allows for a stepwise substitution.

A representative synthetic pathway can be outlined as follows:

Selective Mono-amination: The synthesis often commences with the reaction of a dihalopyridazine with an amine source. For instance, 3,6-dichloropyridazine can be treated with ammonia (B1221849) or a protected amine to selectively replace one of the chloro groups, yielding an amino-chloropyridazine intermediate like 3-amino-6-chloropyridazine (B20888). rsc.orgresearchgate.net Microwave irradiation has been shown to enhance the efficiency of this amination step. rsc.org

Introduction of the Benzyloxy Group: The remaining chloro-substituent on the amino-chloropyridazine intermediate is then replaced by a benzyloxy group. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction using sodium benzoxide, which is generated in situ from benzyl (B1604629) alcohol and a strong base like sodium hydride. Alternatively, alkylation procedures reacting a pyridazinone intermediate with a benzyl bromide derivative in the presence of a base like potassium carbonate can be employed. nih.gov

The order of these steps can be reversed, starting with the introduction of the benzyloxy moiety followed by amination. The choice of sequence may depend on the desired regioselectivity and the influence of the existing substituent on the reactivity of the remaining positions. For the target compound, a precursor like 4-chloro-6-(benzyloxy)pyridazine would be reacted with an amino source. The preparation of such dichloropyridazine amine compounds can start from materials like 3,4,5-trichloropyridazine, which undergoes nucleophilic substitution with an amine. google.comgoogle.com

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. In the synthesis of pyridazine derivatives, catalytic approaches are pivotal.

Palladium-Catalyzed Cross-Coupling: For creating more complex analogues, palladium-catalyzed reactions such as the Suzuki coupling are employed. researchgate.net This allows for the formation of carbon-carbon bonds, attaching aryl or other groups to the pyridazine ring prior to or after the introduction of the amino and benzyloxy groups. For example, an intermediate like 3-amino-6-chloropyridazine can be coupled with a boronic acid before subsequent functionalization. researchgate.net

Copper-Catalyzed Reactions: Copper-promoted cyclization reactions are used in the fundamental construction of the pyridazine ring itself from acyclic precursors like β,γ-unsaturated hydrazones. organic-chemistry.org These methods provide access to 1,6-dihydropyridazines which can be readily oxidized to the aromatic pyridazine system. organic-chemistry.org

Catalysis in C-N Bond Formation: While nucleophilic aromatic substitution is common for amination, modern catalytic methods for C-N bond formation can also be applied, offering milder conditions and broader functional group tolerance.

These catalytic methods are integral to the efficient assembly and diversification of pyridazine-based molecular architectures.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound hinges on the efficient preparation of key building blocks, including the pyridazine ring itself and the functionalized intermediates.

The pyridazine heterocycle is a common motif in bioactive compounds and its synthesis has been extensively studied. nih.gov Several fundamental strategies exist for its construction.

One of the most common methods involves the condensation reaction between a 1,4-dicarbonyl compound (or its equivalent) and hydrazine (B178648) hydrate. This reaction proceeds via the formation of a dihydropyridazine (B8628806) intermediate which is subsequently oxidized to the aromatic pyridazine. Another powerful technique is the use of inverse electron-demand Diels-Alder reactions. organic-chemistry.orgorganic-chemistry.org In this approach, electron-deficient dienes, such as 1,2,4,5-tetrazines or 1,2,3-triazines, react with electron-rich dienophiles to form the pyridazine ring with high regioselectivity. organic-chemistry.org

Below is a table summarizing common methods for pyridazine ring synthesis.

| Synthesis Method | Starting Materials | Key Features |

| Dicarbonyl Condensation | 1,4-dicarbonyl compounds, Hydrazine | A classic, straightforward method for forming the core ring structure. |

| Inverse Electron-Demand Diels-Alder | Electron-deficient dienes (e.g., tetrazines), Alkenes/Alkynes | Provides high regioselectivity and is tolerant of various functional groups. organic-chemistry.orgorganic-chemistry.org |

| [4+2] Annulation | Ketene N,S-acetals, N-tosylhydrazones | A TBAI/K₂S₂O₈-promoted method yielding trisubstituted pyridazines. organic-chemistry.org |

| Cyclization of Hydrazones | β,γ-unsaturated hydrazones | A copper-promoted 6-endo-trig cyclization that forms 1,6-dihydropyridazines, which can be oxidized to pyridazines. organic-chemistry.org |

The benzyloxy group is typically introduced onto the pyridazine ring using a Williamson ether synthesis-type reaction. This involves the nucleophilic displacement of a suitable leaving group, most commonly a halide (e.g., chloro), by a benzoxide anion.

The key precursor for this step is a halogenated pyridazine, such as 4-chloro-6-aminopyridazine or a dihalopyridazine. The reaction conditions are crucial for achieving a high yield.

| Substrate | Reagent(s) | Base/Catalyst | Solvent | Outcome |

| Chloropyridazine | Benzyl alcohol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Forms the benzyloxy-pyridazine via SNAr. |

| Hydroxypyridazine (Pyridazinone) | Benzyl bromide | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) or Acetone | O-alkylation to yield the benzyloxy-pyridazine. nih.gov |

| Silyl (B83357) Ether | Aldehyde, Triethylsilane | Iron(III) chloride | Not specified | Transformation of silyl ethers to corresponding alkyl ethers. organic-chemistry.org |

The benzyl group can also serve as a protecting group for a hydroxyl function, which can be removed later in the synthesis via catalytic hydrogenolysis. organic-chemistry.org

Introducing an amino group at the C4-position of the pyridazine ring is a critical step. This is most frequently achieved through nucleophilic aromatic substitution (SNAr) on a precursor bearing a good leaving group, such as a chlorine atom, at that position.

For example, a 4-chloropyridazine (B92835) derivative can be heated with a source of ammonia, such as aqueous or alcoholic ammonia, often in a sealed vessel, to yield the corresponding 4-aminopyridazine (B156604). rsc.org The reactivity of the halopyridazine is enhanced by the electron-withdrawing nature of the ring nitrogen atoms.

Modern amination strategies offer alternatives to harsh conditions. One such method involves the conversion of the heterocycle into a phosphonium (B103445) salt, which is then reacted with sodium azide (B81097) to generate an iminophosphorane. This intermediate can be readily converted to the amine. This phosphorus-mediated strategy has been shown to be highly regioselective for the 4-position in pyridines and can be applied to diazines. nih.gov

| Method | Precursor | Reagent(s) | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloropyridazine derivative | Ammonia (NH₃), Ammonium Hydroxide (NH₄OH) | A direct and common method, sometimes requiring elevated temperatures and pressures. rsc.org |

| Phosphorus-Mediated Amination | C-H bond at position 4 | Triphenylphosphine, Triflating agent, Sodium Azide | A modern, highly regioselective method proceeding through a phosphonium salt intermediate. nih.gov |

| Chichibabin Reaction | Pyridazine | Sodium Amide (NaNH₂) | A classic method for direct amination of heterocycles, though less common for pyridazines than pyridines. youtube.com |

Regioselective Synthesis Considerations

Regioselectivity is a critical aspect of pyridazine synthesis, as the placement of substituents on the heterocyclic ring dictates the molecule's ultimate properties and biological activity. The construction of the pyridazine core often involves cycloaddition reactions, where controlling the orientation of reactants is paramount to achieving the desired isomer. acs.orgrsc.org

One of the most powerful methods for regioselective pyridazine synthesis is the inverse-electron-demand Diels-Alder (iEDDA) reaction. rsc.orgorganic-chemistry.org This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, reacting with an electron-rich dienophile. acs.orgorganic-chemistry.org For instance, the reaction of 1,2,3-triazines with 1-propynylamines has been shown to be a highly regioselective method for preparing 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. acs.orgorganic-chemistry.org The regioselectivity is governed by the electronic and steric properties of the substituents on both the diene and dienophile, favoring a specific cycloaddition mode that leads to the desired pyridazine product. organic-chemistry.org

Another strategy involves the cyclization of β,γ-unsaturated hydrazones, promoted by copper catalysts. This method provides excellent regioselectivity for producing 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent and reaction conditions can also influence the regiochemical outcome in various synthetic approaches. organic-chemistry.org For the synthesis of a molecule like this compound, a strategy would be required that allows for the controlled introduction of the benzyloxy group at the C6 position and the amine group at the C4 position, likely by starting with appropriately substituted precursor molecules in a reaction that favors a single constitutional isomer. nih.govkuleuven.be

| Reaction Type | Key Reactants | Regioselectivity Driver | Ref. |

| Inverse-Electron-Demand Diels-Alder | 1,2,3-Triazines and 1-Propynylamines | Electronic and steric factors | acs.orgorganic-chemistry.org |

| Inverse-Electron-Demand Diels-Alder | 3-Monosubstituted s-Tetrazines and Silyl Enol Ethers | Lewis acid mediation | organic-chemistry.org |

| 6-endo-trig Cyclization | β,γ-Unsaturated Hydrazones | Copper catalyst | organic-chemistry.org |

| [4+2] Annulation | Ketene N,S-acetals and N-tosylhydrazones | TBAI/K2S2O8 promotion | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

Key green chemistry approaches applicable to pyridazine synthesis include:

Use of Greener Solvents: Replacing volatile and toxic organic solvents with more benign alternatives is a core principle. Ionic liquids have been investigated as reaction media for the synthesis of pyridazine derivatives via Diels-Alder reactions. sioc-journal.cn These non-volatile solvents can act as both the medium and a catalyst, significantly reducing reaction times and allowing for easy recycling and reuse, which aligns with the principles of atom economy. sioc-journal.cn

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.net In pyridazine synthesis, it can dramatically shorten reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netrsc.org This technique is particularly effective for reactions like amination, Suzuki coupling, and alkylation steps often used to build and functionalize the pyridazine scaffold. researchgate.net

Catalysis: The use of catalysts, especially in small quantities, is preferred over stoichiometric reagents. Metal-free protocols, such as the aza-Diels-Alder reaction between triazines and propynylamines, offer a sustainable alternative to metal-catalyzed methods. organic-chemistry.org When catalysts are necessary, employing highly efficient and recyclable systems, like a copper(I) catalyst supported on a polyacrylate resin for C-N coupling, enhances the green credentials of the synthesis. mdpi.com

| Green Chemistry Approach | Application in Pyridazine Synthesis | Advantages | Ref. |

| Ionic Liquids | Diels-Alder reaction solvent and catalyst | Reduced reaction time, recyclable medium, avoids volatile organic solvents | sioc-journal.cn |

| Microwave Irradiation | Amination, Suzuki coupling, Alkylation | Rapid reaction rates, improved yields, high efficiency | researchgate.netrsc.org |

| Metal-Free Reactions | Aza-Diels-Alder for core formation | Avoids heavy metal waste, cost-effective, sustainable | organic-chemistry.org |

| Supported Catalysts | Ullmann C-N cross-coupling | Recyclable, no additional ligands needed, efficient | mdpi.com |

Advanced Synthetic Strategies for Complex Derivatives

Building upon the core structure of this compound, advanced synthetic strategies are employed to create more complex derivatives with potentially enhanced biological activity or material properties. These strategies often involve extending the molecular scaffold through coupling reactions or modifying existing functionalities on the pyridazine ring.

Cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the pyridazine core.

Suzuki Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or heteroaryl groups. For example, a 3-amino-6-chloropyridazine can be coupled with various arylboronic acids to yield 3-amino-6-arylpyridazines. researchgate.netrsc.org This method is highly efficient, particularly under microwave irradiation, and tolerates a wide range of functional groups. A similar approach could be used to attach substituents to a suitably halogenated precursor of this compound.

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities. The Sonogashira coupling of bromo-cyanopyridines with terminal alkynes has been demonstrated as an effective method for creating alkynyl-substituted pyridines, a strategy directly translatable to pyridazine systems. soton.ac.uk The resulting alkynyl group can then serve as a handle for further transformations.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds, enabling the introduction of various amine groups. While the primary amine at the C4 position of the target compound is a key feature, this reaction could be used to further functionalize a pyridazine scaffold containing a halide or triflate leaving group. sigmaaldrich.com

Once the basic pyridazine skeleton is assembled, functional group interconversions (FGIs) provide access to a vast array of derivatives. nih.gov These transformations involve the conversion of one functional group into another without altering the core structure. vanderbilt.edu

Common FGIs on the pyridazine ring include:

Conversion of Pyridazinones to Chloro-pyridazines: A common synthetic route involves the initial formation of a pyridazinone, which can then be converted to a more reactive chloropyridazine using reagents like phosphorus oxychloride (POCl₃). nih.gov This chloro-substituent acts as an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution: The chlorine atom in a chloropyridazine is susceptible to displacement by various nucleophiles. This allows for the introduction of amines, hydrazines, alkoxides (such as benzyloxy), and other functional groups onto the pyridazine ring. nih.govnih.gov

N-Alkylation: The nitrogen atoms of the pyridazine ring, particularly in aminopyridazines, can be selectively alkylated. For instance, the N(2) position of 3-amino-6-arylpyridazine can be selectively alkylated under microwave conditions, demonstrating that functionalization can be directed to specific atoms within the heterocyclic system. researchgate.net

Hydrazine Transformations: A hydrazinylpyridazine can be used as a building block to construct fused heterocyclic systems, such as pyridazinotriazines, through reactions with reagents like acetic anhydride (B1165640) or carbon disulphide. nih.gov

These advanced strategies, combining regioselective core synthesis, scaffold extension via coupling, and diverse functional group interconversions, provide a powerful toolkit for the creation of a wide library of complex derivatives based on the this compound structure.

Structure Activity Relationship Sar Investigations of 6 Benzyloxy Pyridazin 4 Amine Derivatives in Non Clinical Contexts

Rational Design of Derivatives for Targeted Research

The design of novel pyridazine (B1198779) derivatives is often a rational, structure-based process aimed at optimizing interaction with a specific biological target. In the field of enzyme inhibition, researchers employ strategies like bioisosteric replacement and fragment-based drug design to enhance potency and selectivity.

For instance, in the development of multi-target anti-inflammatory agents, a pyridazinone core was selected as a bioisosteric replacement for a furanone heterocycle found in existing inhibitors. The design rationale included appending a hydrophobic tail through the introduction of a benzyloxy group to the pyridazinone scaffold. This modification was intended to enhance binding to hydrophobic regions of target enzymes like carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).

Another successful rational design strategy involves fragment-based drug design, which has been applied to discover pyridazine-based inhibitors of D-amino acid oxidase (DAAO). acs.org Initial fragment screening identified core structures that could bind to the enzyme's active site. Subsequent structural analysis of these fragment-enzyme complexes revealed a hydrophobic subpocket that could be exploited to increase potency. acs.org This led to the targeted synthesis of derivatives with substituents specifically designed to occupy this pocket, significantly improving inhibitory activity. acs.org These approaches highlight how a deep understanding of the target's structure guides the deliberate chemical modification of the pyridazine scaffold for specific research purposes.

SAR Related to Herbicidal Activity in Laboratory Bioassays

Derivatives of benzyloxypyridazine have been investigated for their potential as herbicides. Laboratory bioassays using various plant species have helped elucidate the structural features crucial for their phytotoxic effects.

Impact of Substituent Variation on Efficacy

The nature and position of substituents on the benzyloxy portion of the molecule play a critical role in determining herbicidal efficacy. Research on 3-(substituted benzyloxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed that substitutions on the benzene (B151609) ring are essential for high herbicidal activity. nih.gov

A key finding is that the presence of an electron-withdrawing group, particularly at the para-position (4-position) of the benzene ring, significantly enhances herbicidal effects. nih.gov This suggests that the electronic properties of the substituent are a major determinant of activity. Compounds with these features have demonstrated excellent herbicidal activity in greenhouse tests, even at low application rates. nih.gov Conversely, the introduction of electron-donating groups or placing substituents at other positions tends to decrease efficacy.

The following table summarizes the herbicidal activity of selected 3-(benzyloxy)pyridazine derivatives against Spirodela polyrrhiza, illustrating the impact of substituent variation.

| Compound | Substituent (R) on Benzyl (B1604629) Ring | Inhibition Rate (%) at 10 mg/L |

| 1 | H | 65 |

| 2 | 4-F | 100 |

| 3 | 4-Cl | 100 |

| 4 | 4-Br | 100 |

| 5 | 4-CF₃ | 100 |

| 6 | 2-F | 85 |

| 7 | 2,4-diCl | 100 |

Data compiled from studies on 3-(substituted benzyloxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. nih.gov

Positional Effects of Functional Groups on the Pyridazine Ring

The arrangement of functional groups on the pyridazine ring itself also influences herbicidal activity. Studies involving 3-N-substituted amino-6-benzyloxypyridazine derivatives showed moderate herbicidal activities, particularly against dicotyledonous plants like Brassica campestris L. (rape). This indicates that the core structure of 6-benzyloxypyridazine with an amino group is a viable scaffold for herbicidal agents.

Furthermore, the introduction of a fluorine atom at the 6-position of the pyridazine ring, resulting in 3-(un)substituted benzyloxy-6-fluoropyridazines, has been shown to confer herbicidal activity against species such as Brassica napus and Echinochloa crusgalli. The specific positioning of the benzyloxy group at the 3-position and the amine or halogen at the 6-position appears to be a key determinant of the observed phytotoxicity.

SAR in Enzyme Inhibition Studies (In Vitro/Pre-clinical)

In non-clinical settings, benzyloxypyridazine derivatives have been evaluated as inhibitors of various enzymes implicated in different biological processes. These in vitro studies provide valuable insights into the SAR for specific enzyme targets.

D-Amino Acid Oxidase (DAAO) Inhibition

While direct studies on 6-(benzyloxy)pyridazin-4-amine are limited, research on structurally related pyridazinone derivatives has established this scaffold as a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in neuromodulation. acs.org The SAR for a series of 4-hydroxypyridazin-3(2H)-one derivatives was explored through a fragment-based design approach. acs.org

The key to high potency was the introduction of a substituent at the 6-position of the pyridazinone ring that could access a hydrophobic subpocket near the enzyme's active site. acs.org A simple phenyl group at this position conferred some activity, but extending this with an ethyl linker, as in 6-(2-phenylethyl)-4-hydroxypyridazin-3(2H)-one, significantly increased potency. Further substitution on the phenyl ring with fluorine atoms, particularly in a 3,5-difluoro pattern, led to one of the most potent compounds in the series, 6-[2-(3,5-difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one. acs.orgacs.org This demonstrates that both the length of the linker and the electronic nature of the terminal aromatic ring are critical for optimal DAAO inhibition in this class of compounds.

The table below shows the inhibitory activity of selected 6-substituted-4-hydroxypyridazin-3(2H)-one derivatives against human DAAO.

| Compound | Substituent at 6-position | IC₅₀ (µM) |

| 8 | Phenyl | 1.3 |

| 9 | 2-Phenylethyl | 0.021 |

| 10 | 2-(3,5-Difluorophenyl)ethyl | 0.0051 |

| 11 | 2-(4-Fluorophenyl)ethyl | 0.011 |

Data represents inhibitory concentration against human DAAO. acs.org

Carbonic Anhydrase, COX-2, and 5-LOX Inhibition

A series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, featuring a benzyloxy group at the 3-position of the pyridazine ring, were designed as multi-target inhibitors of enzymes involved in inflammation: carbonic anhydrases (hCA), COX-2, and 5-LOX. The SAR studies revealed distinct patterns of inhibition based on the substitution on the benzyloxy moiety.

For hCA inhibition, the benzyloxy-tethered derivatives generally displayed potent activity, particularly against the cancer-related isoform hCA IX. Adding substituents to the pendant phenyl ring of the benzyloxy group modulated this activity. For instance, against hCA IX, a 4-chloro or 4-methoxy substituent resulted in more potent inhibition than the unsubstituted benzyloxy derivative. The unsubstituted benzyloxy derivative (Compound 12) was, however, the most potent inhibitor of hCA II in its series, with single-digit nanomolar activity.

Regarding COX-2 and 5-LOX inhibition, the benzyloxy derivatives showed moderate to potent activity. The unsubstituted benzyloxy derivative was a more potent COX-2 inhibitor than its substituted counterparts. In contrast, for 5-LOX inhibition, the introduction of a 4-chloro or 4-methoxy group on the phenyl ring slightly improved activity over the unsubstituted version. This highlights a differential SAR, where substitutions can enhance activity against one target (hCA IX) while potentially reducing it against another (COX-2).

The following tables summarize the in vitro inhibition data for these benzyloxy pyridazine derivatives.

Table: Carbonic Anhydrase Inhibition (Kᵢ, nM)

| Compound | R Group on Benzyl | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|---|

| 12 | H | 98.3 | 5.3 | 14.8 | 37.1 |

| 13 | 4-Cl | 116.3 | 37.1 | 12.3 | 34.2 |

| 14 | 4-OCH₃ | 221.5 | 106.4 | 4.9 | 19.2 |

Table: COX-1/2 and 5-LOX Inhibition (IC₅₀, µM)

| Compound | R Group on Benzyl | COX-1 | COX-2 | 5-LOX |

|---|---|---|---|---|

| 12 | H | >100 | 4.5 | 6.5 |

| 13 | 4-Cl | >100 | 7.8 | 5.0 |

| 14 | 4-OCH₃ | >100 | 6.2 | 5.5 |

Src Kinase Inhibition Studies

While direct and detailed SAR studies on this compound derivatives as Src kinase inhibitors are not extensively documented in publicly accessible literature, the broader class of pyridazine-containing compounds has been explored for kinase inhibitory activity. The pyridazine core serves as a versatile scaffold in medicinal chemistry, and its derivatives have been investigated as inhibitors of various kinases, including those in the Src family.

The general structure of pyridazine derivatives allows for substitutions at multiple positions, which can be tailored to interact with the ATP-binding pocket of kinases like Src. The 4-amino group is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a common feature for many ATP-competitive kinase inhibitors. The benzyloxy group at the 6-position can be envisioned to occupy the hydrophobic region of the ATP-binding site, potentially contributing to the potency and selectivity of the inhibitor.

Without specific experimental data for this compound derivatives, a hypothetical SAR table for Src kinase inhibition might explore variations at the benzyloxy and amine moieties.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives for Src Kinase Inhibition

| Compound | R (Substitution on Benzyl Ring) | R' (Substitution on 4-amine) | Src Kinase Inhibition (IC₅₀, nM) |

|---|---|---|---|

| 1 | H | H | Data Not Available |

| 2 | 4-F | H | Data Not Available |

| 3 | 4-OCH₃ | H | Data Not Available |

| 4 | H | CH₃ | Data Not Available |

Note: This table is illustrative and based on general principles of kinase inhibitor design, as specific data for these compounds are not publicly available.

SAR in Antiproliferative Activity Against Leukemic Cell Lines

The antiproliferative activity of pyridazine derivatives has been documented against various cancer cell lines. nih.gov Compounds with a 4-aminopyridazine (B156604) scaffold have been noted for their potential to inhibit the proliferation of leukemic cells. nih.gov The mechanism of action is often linked to the inhibition of critical cellular kinases that are dysregulated in leukemia, such as Src family kinases.

For this compound derivatives, the SAR for antiproliferative activity would likely parallel their kinase inhibitory profile. Modifications that enhance Src kinase inhibition would be expected to translate to increased potency in cellular assays against leukemic cell lines where Src signaling is a key driver of proliferation and survival.

Key structural features that could be varied to establish a clear SAR include:

Substituents on the benzyloxy ring: Altering the electronic and steric nature of this group can affect cell permeability and target engagement.

The nature of the amine at the 4-position: Substitution on the amine could influence the hydrogen bonding pattern with the target kinase and also impact physicochemical properties like solubility.

Modifications of the pyridazine core: While the core is central to the scaffold, minor modifications could be explored, though this would represent a more significant departure from the parent compound.

Table 2: Illustrative Antiproliferative Activity of this compound Derivatives Against a Hypothetical Leukemic Cell Line (e.g., K562)

| Compound | R (Substitution on Benzyl Ring) | Antiproliferative Activity (GI₅₀, µM) |

|---|---|---|

| 1 | H | Data Not Available |

| 2 | 4-Cl | Data Not Available |

| 3 | 3,4-diCl | Data Not Available |

| 4 | 4-CH₃ | Data Not Available |

Note: This table is for illustrative purposes to demonstrate potential SAR trends, as specific experimental data for these compounds against leukemic cell lines are not available in the public domain.

Influence of the Benzyloxy Moiety on Molecular Recognition

The benzyloxy moiety plays a significant role in the molecular recognition of this compound derivatives by their biological targets. In the context of kinase inhibition, this group is critical for establishing interactions within the hydrophobic pocket adjacent to the ATP-binding site.

The key aspects of the benzyloxy group's contribution to molecular recognition include:

Hydrophobic Interactions: The phenyl ring of the benzyloxy group can engage in van der Waals and π-π stacking interactions with hydrophobic amino acid residues in the kinase active site. The flexibility of the ether linkage allows the phenyl ring to adopt an optimal conformation to maximize these favorable interactions.

Potential for Hydrogen Bonding: While primarily involved in hydrophobic interactions, the ether oxygen of the benzyloxy group could, in some orientations, act as a hydrogen bond acceptor with specific residues or water molecules within the binding site, further anchoring the inhibitor.

Computational and Theoretical Investigations of 6 Benzyloxy Pyridazin 4 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds, including 6-(benzyloxy)pyridazin-4-amine.

DFT calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. ijret.org A smaller energy gap suggests higher reactivity. For this compound, the nitrogen-rich pyridazine (B1198779) ring and the amino group are expected to influence the HOMO, indicating regions of high electron density and potential sites for electrophilic attack. Conversely, the electron-withdrawing nature of the pyridazine ring could contribute to the LUMO, highlighting areas susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution within the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the benzyloxy group, indicating these are regions with a higher probability of attracting electrophiles. researchgate.netresearchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting their potential involvement in hydrogen bonding as donors. nih.gov

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Characteristic | Implication |

| HOMO | Localized on the aminopyridazine ring | High electron density, potential for electron donation |

| LUMO | Distributed over the pyridazine ring | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Balance of kinetic stability and chemical reactivity |

| MEP Negative Regions | Pyridazine nitrogens, benzyloxy oxygen | Sites for electrophilic attack and hydrogen bond acceptance |

| MEP Positive Regions | Amino group hydrogens | Sites for nucleophilic attack and hydrogen bond donation |

Note: The data in this table is predictive and based on the general electronic properties of the constituent functional groups.

DFT calculations can also be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov Theoretical vibrational analysis can help in the assignment of experimental IR and Raman spectra, providing a deeper understanding of the molecular structure and bonding. core.ac.uksemanticscholar.orgresearchgate.net For this compound, characteristic vibrational frequencies for the C-N and C=N stretching of the pyridazine ring, the N-H stretching and bending of the amine group, and the C-O-C stretching of the benzyloxy group can be predicted.

Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental NMR data, confirming the molecular structure. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, providing valuable information about the charge distribution within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| FT-IR (cm⁻¹) | N-H stretching (~3300-3500), C-H aromatic stretching (~3000-3100), C=N stretching (~1500-1600), C-O-C stretching (~1200-1250) |

| ¹H NMR (ppm) | Signals for pyridazine ring protons, benzyl (B1604629) group protons, and amino group protons, with distinct chemical shifts based on their electronic environment. |

| ¹³C NMR (ppm) | Resonances for all carbon atoms in the pyridazine and benzyl rings, as well as the methylene (B1212753) carbon of the benzyloxy group. |

Note: The data in this table is predictive and based on typical ranges for the functional groups present.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukm.my This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can be performed to investigate the binding of this compound to the active site of a specific enzyme. These simulations would involve generating multiple possible conformations of the ligand within the binding pocket of the enzyme and scoring them based on their binding affinity. The results would reveal the most probable binding mode, including the specific orientation and conformation of the ligand. The benzyloxy group, being hydrophobic, would likely interact with nonpolar residues in the enzyme's active site through van der Waals forces. iucr.org The aminopyridazine moiety, with its hydrogen bond donors (amino group) and acceptors (ring nitrogens), could form key hydrogen bonds with polar amino acid residues. nih.gov

By analyzing the docked poses, it is possible to identify "hotspots" of interaction, which are the key amino acid residues in the binding pocket that contribute most significantly to the binding affinity. For this compound, the amino group and the pyridazine nitrogen atoms are likely to be critical for forming hydrogen bonds, while the benzyl group would be important for establishing hydrophobic interactions. Understanding these interaction hotspots is crucial for the structure-based design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. dovepress.comdovepress.comamanote.com These models are valuable for predicting the properties of new compounds without the need for extensive experimental testing.

For this compound, QSAR models could be developed to predict various non-clinical endpoints, such as its potential toxicity or other biological activities. nih.govnih.govwikipedia.orgwikipedia.orgmdpi.com This would involve compiling a dataset of structurally related compounds with known activities and calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the non-clinical endpoints for this compound based on its calculated molecular descriptors. The development of robust QSAR models can significantly accelerate the screening of new chemical entities and guide the synthesis of compounds with improved properties. rsc.org

Development of Predictive Models for Biological Activity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a standard computational approach in drug discovery and medicinal chemistry. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

For a compound like this compound, a typical QSAR study would involve:

Dataset Compilation: Assembling a series of structurally related pyridazine derivatives with experimentally determined biological activities against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, surface area).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive equation that links the descriptors to the biological activity.

No specific QSAR models for this compound have been found in the reviewed literature.

Statistical Validation of QSAR Models

The reliability and predictive power of any developed QSAR model must be rigorously validated. This is a critical step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds.

Standard statistical validation techniques include:

Internal Validation: Methods like leave-one-out cross-validation (q²) are used to assess the internal robustness of the model.

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used in the model's development. The predictive correlation coefficient (R²_pred) is a key metric here.

Y-scrambling: The biological activity data is randomly shuffled to generate new models. A valid model should show very low correlation for the scrambled data.

As no QSAR models for this compound were identified, no data on their statistical validation can be presented.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Preferred Conformations in Solution and Binding

Conformational analysis is crucial for understanding how a flexible molecule like this compound might adopt different shapes in various environments. The benzyloxy group, connected by a flexible ether linkage, can rotate, leading to multiple low-energy conformations.

Computational methods to explore these conformations include:

Systematic or Stochastic Searches: Algorithms are used to explore the rotational freedom around single bonds to identify stable conformers.

Quantum Mechanics Calculations: The energies of the identified conformers are typically calculated using methods like Density Functional Theory (DFT) to determine their relative stability.

Molecular Docking: If a biological target is known, docking simulations can predict the preferred conformation of the compound when bound to the active site of a protein. This is often referred to as the "bioactive conformation."

Specific studies detailing the preferred conformations of this compound in solution or within a protein binding site are not available.

Dynamic Behavior of the Compound in Simulated Environments

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, offering a view of its flexibility, interactions with its environment (like water or a protein), and the stability of its binding mode.

A typical MD simulation study for this compound would involve:

System Setup: Placing the compound in a simulated box, often filled with water molecules and ions to mimic physiological conditions. If studying binding, the compound would be placed in the active site of its target protein.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time (typically nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to understand the compound's dynamic behavior. Key analyses include Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular interactions (e.g., hydrogen bonds) over time.

No published MD simulation studies were found that specifically investigate the dynamic behavior of this compound.

Applications of 6 Benzyloxy Pyridazin 4 Amine in Advanced Chemical Research

Building Block in Complex Organic Synthesis

The structural features of 6-(Benzyloxy)pyridazin-4-amine make it an important intermediate in the field of organic synthesis. The pyridazine (B1198779) ring is a recognized pharmacophore, and the amine and benzyloxy groups provide reactive sites for further molecular elaboration.

Fused heterocyclic systems are of great interest in medicinal chemistry due to their rigid structures that can allow for precise interactions with biological targets. The pyridazine ring is a key component in a variety of fused systems. researchgate.net While direct synthesis of fused systems from this compound is not extensively documented in readily available literature, the reactivity of closely related analogs provides a strong indication of its potential. For instance, 6-(benzyloxy)pyridazin-3-amine readily undergoes condensation with phenacyl bromides to form imidazo[1,2-b]pyridazines, a class of compounds with significant biological activity. flinders.edu.au This reaction proceeds through the nucleophilic attack of the exocyclic amine onto the α-bromoketone, followed by cyclization. It is chemically reasonable to expect that this compound would undergo similar transformations with appropriate reagents to yield novel fused pyridazine structures. General strategies for the synthesis of fused pyridazines often involve cyclization reactions starting from pyridazine derivatives bearing ketone or ester groups. nih.gov The amine group of this compound could be chemically transformed to facilitate such cyclization pathways, thus serving as a precursor to a wide array of hitherto unknown biheterocyclic compounds. nih.gov

The pyridazine heterocycle is a key structural element in many biologically active compounds. nih.gov this compound serves as a crucial intermediate in the synthesis of complex molecules with potential therapeutic applications. The benzyloxy group, in particular, is often introduced to modulate the lipophilicity and electronic properties of a molecule, which can in turn influence its biological activity.

A notable application of benzyloxy pyridazine derivatives is in the development of multi-target anti-inflammatory agents. nih.gov In the synthesis of novel 4-(6-oxopyridazin-1-yl)benzenesulfonamides, a benzyloxy group is appended to the pyridazinone scaffold to enhance inhibitory activity and selectivity against certain human carbonic anhydrase (hCA) isoforms, which are implicated in various pathological processes. nih.gov The synthesis of these benzyloxy pyridazine compounds (referred to as compounds 5a-c in the study) involves the benzylation of a 3-hydroxy-6-oxopyridazin intermediate. nih.gov These compounds have shown potent inhibitory activity against several hCA isoforms as well as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in anti-inflammatory drug design. nih.gov

The research on these multi-target agents highlights the importance of the benzyloxy moiety in achieving desired biological activity. The table below summarizes the inhibitory activity of some benzyloxy pyridazine derivatives against different hCA isoforms.

| Compound | hCA I K_I (nM) | hCA II K_I (nM) | hCA IX K_I (nM) | hCA XII K_I (nM) |

| 5a | 98.3 | 37.1 | 14.8 | 33.5 |

| 5b | 116.3 | 55.8 | 12.3 | 49.7 |

| 5c | 221.5 | 106.4 | 4.9 | 18.4 |

| Data sourced from a study on new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. nih.gov |

Furthermore, pyridazinone derivatives, which can be synthesized from precursors like this compound, have been investigated as analgesic and anti-inflammatory agents, with some compounds showing potency comparable to standard drugs like indomethacin. nih.govresearchgate.net The pyridazine scaffold is also being explored for the development of inhibitors for necroptosis, a form of programmed cell death, with pyridazin-4-one derivatives showing promise as orally available candidates targeting receptor-interacting protein kinase 1 (RIPK1). nih.gov

Role in Materials Science Research

The unique electronic and structural properties of the pyridazine ring have also led to its exploration in the field of materials science. The nitrogen atoms in the ring can act as ligands for metal coordination, and the aromatic system can participate in π-π stacking interactions, making pyridazine-containing molecules interesting candidates for various material applications.

Organic heterocyclic compounds containing nitrogen, oxygen, and/or sulfur atoms are well-known to be effective corrosion inhibitors for metals, particularly steel in acidic environments. nih.govresearchgate.net Pyridazine and its derivatives have been shown to be efficient in this regard. researchgate.net The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that blocks the active sites for corrosion. researchgate.net The nitrogen atoms in the pyridazine ring can form coordination bonds with the metal atoms, and the planar structure of the ring allows for effective surface coverage. researchgate.net

A study on 4-(pyridin-4-yl)thiazol-2-amine (PTA) as a corrosion inhibitor for mild steel in hydrochloric acid demonstrated that this N-heterocyclic compound achieved a high inhibition efficiency of 96.06% at a low concentration. nih.gov The effectiveness of PTA was attributed to the presence of multiple active centers (nitrogen and sulfur atoms) and aromatic rings. nih.gov Similarly, this compound, with its two nitrogen atoms in the pyridazine ring, the oxygen atom in the benzyloxy group, and the nitrogen of the amine group, possesses all the necessary structural features to be an effective corrosion inhibitor. The benzyloxy group could further enhance its performance by increasing the surface area covered by each molecule.

The table below shows a comparison of the inhibition efficiency of PTA with other previously studied pyridine-derivative inhibitors, illustrating the high performance of such heterocyclic structures.

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |

| PTA | 0.2 | 96.06 |

| Inhibitor A | 0.5 | 92.5 |

| Inhibitor B | 1.0 | 90.1 |

| Comparative data illustrating the high efficiency of pyridine-based inhibitors. nih.gov |

The rigid and planar structure of the pyridazine ring, combined with the ability to introduce various functional groups, makes pyridazine derivatives attractive building blocks for the design of novel organic materials. For example, a pyridazine-containing aromatic diamine, 3,6-bis(4-aminophenoxy)pyridazine (APPD), has been synthesized and used as a monomer for the creation of a series of polyimides. researchgate.net These polyimides were found to form strong and flexible films with good thermal resistance and outstanding mechanical properties. researchgate.net The amine groups of this compound provide a similar functionality, suggesting its potential use as a monomer in the synthesis of high-performance polymers.

Furthermore, the pyridazine scaffold has been investigated as a building block for energetic materials. researchgate.net By introducing various amine nucleophiles to a dinitropyridazine-1-oxide core, new energetic materials with specific sensitivities and detonation performances were synthesized. researchgate.net In the realm of organic electronics, donor-acceptor-donor (D-A-D) based pyrido[2,3-b]pyrazine amine derivatives have been studied for their photophysical and electrochemical properties, indicating the potential of nitrogen-rich heterocyclic amines in this field. researchgate.net The combination of the electron-deficient pyridazine ring and the electron-donating amine and benzyloxy groups in this compound could be exploited in the design of novel donor-acceptor type conjugated materials for applications in organic electronics. mdpi.com

Probes for Mechanistic Biological Studies (Non-Clinical)

While this compound is a foundational chemical structure, its true utility in non-clinical mechanistic biological studies is often realized through its derivatives. Researchers modify the core structure to synthesize a variety of related compounds, which are then used as molecular probes to investigate and elucidate complex biological pathways and enzyme functions. These derivatives allow for a detailed examination of enzyme inhibition, receptor binding, and the modulation of cellular signaling cascades. The benzyloxy group and the pyridazine core of these compounds serve as key pharmacophores that can be tailored to achieve desired selectivity and potency towards specific biological targets.

One of the primary applications of these pyridazine-based compounds is in the field of enzymology, particularly in the study of enzyme inhibition. By systematically altering the substituents on the pyridazine ring, scientists can develop potent and selective inhibitors for various enzymes. These inhibitors are invaluable tools for understanding the physiological and pathological roles of their target enzymes. For instance, derivatives of the pyridazine scaffold have been instrumental in probing the active sites and inhibition mechanisms of enzymes such as carbonic anhydrases (CAs), cyclooxygenases (COXs), and monoamine oxidases (MAOs).

In a notable study, a series of new pyridazine-based sulphonamides, including benzyloxy pyridazine derivatives, were synthesized and evaluated as multi-target anti-inflammatory agents. nih.govresearchgate.net These compounds were designed to simultaneously inhibit carbonic anhydrase, COX-2, and 5-lipoxygenase (5-LOX) enzymes. nih.govresearchgate.net The research demonstrated that specific benzyloxy pyridazine derivatives were potent inhibitors of various human carbonic anhydrase (hCA) isoforms, which are involved in numerous physiological and pathological processes. nih.gov For example, the benzyloxy derivative 5c displayed a single-digit nanomolar inhibitory activity against the cancer-related hCA IX isoform. nih.gov Another derivative, 5a , was found to be a potent inhibitor of the hCA II isoform. nih.gov The ability of these compounds to selectively inhibit different CA isoforms provides researchers with chemical tools to dissect the specific functions of each isoform in biological systems.

The following table summarizes the inhibitory activity of selected benzyloxy pyridazine derivatives against different human carbonic anhydrase isoforms, providing insight into their potency and selectivity.

| Compound | hCA I (KI in nM) | hCA II (KI in nM) | hCA IX (KI in nM) | hCA XII (KI in nM) |

| 5a | 25.4 | 5.3 | 14.8 | 32.2 |

| 5b | 33.1 | 37.1 | 12.3 | 25.6 |

| 5c | 45.2 | 106.4 | 4.9 | 18.4 |

Data sourced from a study on new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. nih.gov

Furthermore, derivatives of the pyridazine structure have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. A study focused on pyridazinobenzylpiperidine derivatives revealed that many of these compounds exhibited a higher inhibition of MAO-B over MAO-A. researchgate.netnih.gov For instance, compound S5 was identified as the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a high selectivity index for MAO-B. researchgate.net Such selective inhibitors are critical for non-clinical studies aimed at understanding the role of MAO-B in neurodegenerative disorders. researchgate.netnih.gov

The research into pyridazine derivatives as enzyme inhibitors highlights their importance as molecular probes. benthamdirect.comslideshare.neteurekaselect.comresearchgate.net By using these compounds, scientists can modulate the activity of specific enzymes in a controlled manner, allowing for the detailed study of their downstream effects on cellular and physiological processes. This approach is fundamental to mechanistic biological studies and the identification of new therapeutic targets. The versatility of the pyridazine scaffold, including the this compound framework, ensures its continued use in the development of novel chemical probes for biological research. scirp.org

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the nuclei.

For 6-(benzyloxy)pyridazin-4-amine, ¹H NMR spectroscopy is used to identify the number and types of hydrogen atoms. The benzyloxy group is expected to show a characteristic singlet for the methylene (B1212753) (-CH₂-) protons, typically in the range of 5.0-5.5 ppm, due to the deshielding effect of the adjacent oxygen atom and the phenyl ring. The five protons of the phenyl ring would appear as a multiplet in the aromatic region, approximately between 7.3 and 7.5 ppm. The pyridazine (B1198779) ring protons are expected to resonate as distinct signals in the aromatic region, likely as doublets or singlets depending on their coupling partners. The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be variable and is sensitive to solvent and concentration. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The benzylic methylene carbon is anticipated to have a signal around 70 ppm. Carbons of the phenyl ring will resonate in the 127-136 ppm range, while the carbons of the pyridazine ring will also appear in the aromatic region, with their exact shifts influenced by the nitrogen atoms and the substituents. oregonstate.edu The carbon atom attached to the oxygen (C6) and the carbon attached to the amino group (C4) would be significantly affected by these heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR (Proton)

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ (Amine) | 4.5 - 6.0 | Broad Singlet | 2H |

| -O-CH₂-Ph (Benzylic) | 5.0 - 5.5 | Singlet | 2H |

| -C₆H₅ (Phenyl) | 7.3 - 7.5 | Multiplet | 5H |

¹³C NMR (Carbon)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-C H₂-Ph (Benzylic) | ~70 |

| Aromatic Carbons (Phenyl & Pyridazine) | 110 - 160 |

| C -NH₂ (Pyridazine) | Shifted downfield |

| C -O (Pyridazine) | Shifted downfield |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The primary amine (-NH₂) group is identifiable by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comwpmucdn.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The aromatic rings (both phenyl and pyridazine) will produce C-H stretching bands just above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. liberty.edu The benzyloxy group will be characterized by a strong C-O-C stretching absorption, typically found between 1200 and 1250 cm⁻¹. askthenerd.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium-Strong |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₁₁N₃O), the molecular weight is 201.23 g/mol . In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to this exact mass, confirming the elemental formula.

The fragmentation pattern under techniques like electrospray ionization (ESI) or electron ionization (EI) would provide structural clues. A very common and expected fragmentation pathway is the cleavage of the benzylic C-O bond. This would result in the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) with an m/z of 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds. acs.orgmiamioh.edu The other fragment would be the pyridazin-4-amine radical cation with an attached oxygen. Further fragmentation of the pyridazine ring itself could also occur, leading to smaller charged fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Significance |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₂N₃O⁺ | 202.10 | Molecular Ion |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.05 | Benzyl Cation Fragment (Base Peak) |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. azolifesciences.comanton-paar.com

To perform this analysis on this compound, a single crystal of suitable quality and size (typically >0.1 mm) would be required. wikipedia.org The analysis would yield precise data on the geometry of the pyridazine and phenyl rings, the conformation of the benzyloxy substituent, and the hydrogen bonding patterns involving the amine group. This information is invaluable for understanding the molecule's packing in the crystal lattice and its potential intermolecular interactions. While no specific crystallographic data for this compound has been published in the reviewed literature, this technique remains the gold standard for unambiguous solid-state structure determination.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts and starting materials. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most commonly used techniques.

Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective method for monitoring reaction progress and determining the purity of a sample. khanacademy.org For a moderately polar compound like this compound, a polar stationary phase like silica gel is typically used. wisc.edu The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). sigmaaldrich.com The compound's purity is assessed by the presence of a single spot after development and visualization (e.g., under UV light). The retention factor (Rf value) is a characteristic property under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) HPLC offers higher resolution and is used for both analytical purity determination and preparative separation. A reversed-phase HPLC method would be suitable for this compound. researchgate.net This involves a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, such as a gradient of water and acetonitrile or methanol, often with an acid modifier like formic acid to ensure good peak shape for the basic amine. sielc.comhelixchrom.com The compound would elute at a specific retention time, and its purity can be quantified by integrating the area of its peak relative to any impurity peaks detected, typically by a UV detector.

Future Research Directions and Perspectives

Exploration of Stereoselective Synthetic Pathways

While current synthetic methods for pyridazine (B1198779) derivatives are often focused on regioselectivity, the development of stereoselective pathways is a critical future direction. acs.orgorganic-chemistry.orgrsc.org The introduction of chiral centers into the pyridazine scaffold, including potentially at the benzylic position or on substituents, could lead to novel compounds with specific three-dimensional arrangements. These stereoisomers may exhibit unique biological activities and physical properties.

Future research in this area will likely involve:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions in the synthesis of 6-(benzyloxy)pyridazin-4-amine precursors or analogs.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters into the final molecule.

Development of Novel Reactions: Discovering new synthetic transformations that allow for the direct and controlled installation of stereocenters onto the pyridazine ring or its substituents.

The successful development of such methods will be crucial for creating a wider diversity of molecular architectures based on the this compound core.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives can be significantly enhanced by the adoption of flow chemistry and automated synthesis platforms. merckmillipore.comacs.orgspringerprofessional.de These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput library generation. researchgate.netresearchgate.net

Key areas for future development include:

Continuous Flow Synthesis: Designing and optimizing continuous flow reactors for the key synthetic steps involved in the preparation of this compound. This could lead to higher yields, reduced reaction times, and easier scale-up. mdpi.com

Automated Library Synthesis: Utilizing automated platforms to rapidly synthesize a diverse library of this compound analogs by varying substituents on the pyridazine ring and the benzyl (B1604629) group. youtube.com This would greatly accelerate the exploration of structure-activity relationships.

Real-time Reaction Monitoring: Integrating in-line analytical techniques (e.g., spectroscopy) into flow reactors to enable real-time monitoring and optimization of reaction conditions.

The following table outlines potential reaction classes that could be adapted for the automated synthesis of pyridazine derivatives:

| Reaction Class | Description | Potential Application for this compound Analogs |

| N-Heterocycle Formation | Conversion of aldehydes into N-heterocycles. | Could be explored for the synthesis of the core pyridazine ring from acyclic precursors. |

| Reductive Amination | Transformation of aldehydes or ketones and amines into more complex amines. | Functionalization of the amine group at the 4-position of the pyridazine ring. |

| Suzuki Coupling | Coupling of aryl halides with aryl boronic acids. | Introduction of diverse aryl or heteroaryl substituents onto the pyridazine core. |

| Amide Formation | Coupling of amines and carboxylic acids. | Derivatization of the amine group or introduction of amide-containing substituents. |

This table is based on generally available automated synthesis reaction classes and their potential applicability to the synthesis of pyridazine derivatives. merckmillipore.com

Deepening Mechanistic Understanding through Advanced Spectroscopic Probes

A more profound understanding of the reaction mechanisms involved in the synthesis and transformations of this compound can be achieved through the application of advanced spectroscopic techniques. primescholars.com Techniques such as time-resolved spectroscopy can provide detailed insights into transient intermediates and transition states, which are crucial for optimizing reaction conditions and developing new synthetic methods. sustainability-directory.comperkinelmer.com

Future research will likely leverage:

In-situ Spectroscopy: Utilizing techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions as they occur, providing real-time kinetic and mechanistic data. longdom.org

Ultrafast Spectroscopy: Employing techniques like pump-probe spectroscopy to study the dynamics of photochemical reactions or other fast processes involving pyridazine derivatives.

Spectroscopic Probes with Cleavable Bonds: Designing and synthesizing pyridazine-based probes that exhibit changes in their spectroscopic properties upon reacting with specific analytes, which could be used to study biological processes. benthamdirect.com

Expansion of Computational Methodologies for Predictive Modeling

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, and its application to this compound and its analogs is expected to grow. researchgate.net Predictive models can guide the design of new compounds with desired properties, thereby reducing the need for extensive experimental work. optibrium.comcas.org

Future directions in this area include:

Quantum Chemical Calculations: Using high-level quantum chemical methods to accurately predict molecular geometries, electronic structures, and reaction energies for pyridazine derivatives.

Molecular Dynamics Simulations: Simulating the behavior of this compound and its analogs in different environments (e.g., in solution, bound to a biological target) to understand their dynamic properties and interactions.

Machine Learning and Artificial Intelligence: Developing machine learning models trained on experimental data to predict the biological activity, toxicity, and other properties of new pyridazine-based compounds. youtube.com

A study on other pyridazine derivatives has shown a correlation between their computationally modeled electrophilicity and their metabolic profiles, suggesting that such in silico modeling can be a valuable tool in medicinal chemistry. nih.gov

Discovery of Novel Non-Clinical Applications and Research Tools

Beyond its potential in drug discovery, this compound and its derivatives could find applications in various non-clinical areas. The unique electronic and structural properties of the pyridazine ring make it an attractive scaffold for the development of new materials and research tools. nih.govnih.gov

Potential areas of exploration include:

Materials Science: Investigating the use of pyridazine derivatives as building blocks for functional materials, such as organic light-emitting diodes (OLEDs), sensors, or ligands for metal catalysts. lifechemicals.com

Agrochemicals: Exploring the potential of this compound analogs as herbicides, fungicides, or insecticides, given that the pyridazine substructure is present in some existing agrochemicals. lifechemicals.comresearchgate.net

Chemical Biology Probes: Developing functionalized derivatives of this compound that can be used as probes to study biological processes or to label specific biomolecules. The pyridazine moiety has been incorporated into molecules used in "click-to-release" chemistry, highlighting its utility in developing responsive chemical tools. nih.gov

The diverse biological activities reported for various pyridazine-containing molecules suggest a broad potential for this class of compounds. researchgate.netscirp.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Benzyloxy)pyridazin-4-amine, and how can researchers optimize reaction conditions to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution under anhydrous conditions. Key steps include:

- Using a nitrogen atmosphere to prevent oxidation of the amine group .

- Mixing the aminopyridine precursor with anhydrous sodium carbonate in pyridine, followed by slow addition of a dichloromethane solution of the benzyloxy reagent at 0–5°C .

- Post-reaction purification via solvent evaporation and water washing, achieving >97% purity without chromatography .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Key Techniques :

- NMR Spectroscopy : Analyze and spectra to confirm substitution patterns and benzyloxy group placement .

- Mass Spectrometry (MS) : Verify molecular weight (201.22 g/mol) and fragmentation patterns .

- HPLC : Assess purity (>97%) using reverse-phase columns with UV detection .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and pyridine .

- Stability :

- Store at room temperature in airtight, light-protected containers to prevent degradation .

- Avoid prolonged exposure to oxygen or moisture, which may lead to hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this compound for enhanced biological activity?

- Methods :

- Molecular Docking : Screen against target proteins (e.g., kinases) to predict binding affinities .

- QSAR Analysis : Correlate electronic properties (e.g., HOMO/LUMO energies) with activity trends .

- Case Study : Pyrazine analogs (e.g., 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide) show distinct electronic profiles due to nitrogen positioning, influencing receptor interactions .

Q. What strategies resolve contradictions in reported reactivity data for this compound, such as unexpected oxidation or substitution outcomes?

- Root Cause Analysis :

- Oxidation : Trace impurities (e.g., residual oxidizing agents) may drive side reactions; use ultra-dry solvents and inert atmospheres .

- Substitution Selectivity : Steric hindrance from the benzyloxy group can direct electrophiles to specific positions. Confirm regiochemistry via X-ray crystallography .

Q. How can researchers evaluate the pharmacological potential of this compound using in vitro and in silico approaches?

- In Vitro Assays :

- Kinase Inhibition : Screen against kinase panels using fluorescence polarization assays .

- Cytotoxicity : Test glioblastoma cell lines (e.g., U87-MG) to assess therapeutic potential .

- In Silico Tools :

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.